Tyrosylproline
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Overview
Description
Tyrosylproline is a dipeptide composed of the amino acids tyrosine and proline. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosylproline can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between tyrosine and proline . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid as the starting material, and subsequent amino acids are added sequentially with the aid of coupling reagents .
Chemical Reactions Analysis
Types of Reactions: Tyrosylproline undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives of this compound, while oxidation can produce oxidized forms of the dipeptide .
Scientific Research Applications
Tyrosylproline has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tyrosylproline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antihypertensive activity is mediated through the kappa opioid receptor in the rostral ventrolateral medulla, a brainstem nucleus that regulates blood pressure . This interaction leads to a reduction in blood pressure, highlighting its potential therapeutic applications .
Comparison with Similar Compounds
Tyrosylglycine: Another dipeptide with similar structural features but different biological activities.
Tyrosylalanine: Exhibits distinct reactivity and biological properties compared to tyrosylproline.
Uniqueness: this compound is unique due to its specific combination of tyrosine and proline, which imparts distinct chemical reactivity and biological activities. Its ability to interact with opioid receptors and modulate blood pressure sets it apart from other dipeptides .
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDHJARLHNEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Tyrosyl-Proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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